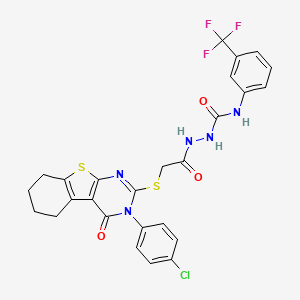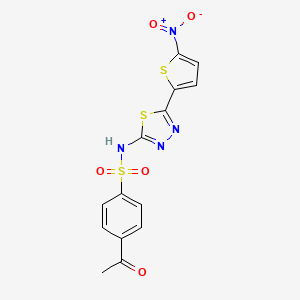
Vegfr-2/braf-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2/braf-IN-2 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. Inhibiting these kinases can be beneficial in treating various cancers by preventing tumor growth and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2/braf-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route typically includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions often involve the use of molecular docking simulations and ADME properties predictions to ensure binding affinity and pharmacokinetic properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2/braf-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the benzimidazole scaffold, which exhibit different levels of inhibitory activity against VEGFR-2 and BRAF kinases .
Aplicaciones Científicas De Investigación
Vegfr-2/braf-IN-2 has several scientific research applications, including:
Chemistry: Used in the study of kinase inhibition and the development of new multi-kinase inhibitors.
Biology: Helps in understanding the role of VEGFR-2 and BRAF kinases in cellular processes.
Medicine: Potential therapeutic agent for treating cancers by inhibiting tumor growth and angiogenesis.
Industry: Used in drug development and screening for anti-cancer properties.
Mecanismo De Acción
Vegfr-2/braf-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and BRAF kinases. This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the hinge region Cys or Ala, the glutamate residue of the Glu-Lys αC helix conserved pair, and the DFG motif Asp at the activation loop .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other multi-kinase inhibitors such as sorafenib, sunitinib, and axitinib. These compounds also target VEGFR-2 and BRAF kinases but may have different binding affinities and inhibitory activities .
Uniqueness
Vegfr-2/braf-IN-2 is unique due to its specific structural optimization, which enhances its binding affinity and pharmacokinetic properties. This makes it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C26H21ClF3N5O3S2 |
|---|---|
Peso molecular |
608.1 g/mol |
Nombre IUPAC |
1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H21ClF3N5O3S2/c27-15-8-10-17(11-9-15)35-23(37)21-18-6-1-2-7-19(18)40-22(21)32-25(35)39-13-20(36)33-34-24(38)31-16-5-3-4-14(12-16)26(28,29)30/h3-5,8-12H,1-2,6-7,13H2,(H,33,36)(H2,31,34,38) |
Clave InChI |
GXOMQJCXRLJAFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)








